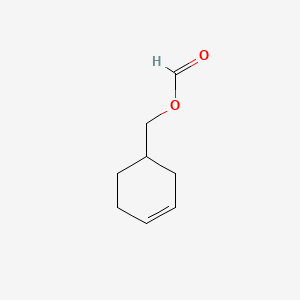
Cyclohex-3-ene-1-methyl formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a colorless liquid with a pleasant odor and is used in various chemical applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohex-3-ene-1-methyl formate can be synthesized through the esterification of cyclohex-3-ene-1-methanol with formic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process .
Chemical Reactions Analysis
Types of Reactions
Cyclohex-3-ene-1-methyl formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohex-3-ene-1-carboxylic acid.
Reduction: Reduction of the ester group can yield cyclohex-3-ene-1-methanol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products Formed
Scientific Research Applications
Cyclohex-3-ene-1-methyl formate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and bioactive molecules.
Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of cyclohex-3-ene-1-methyl formate involves its interaction with specific molecular targets and pathways. For example, in enzyme-catalyzed reactions, the compound may act as a substrate, undergoing transformation to yield various products. The ester group can be hydrolyzed by esterases, leading to the formation of cyclohex-3-ene-1-methanol and formic acid .
Comparison with Similar Compounds
Similar Compounds
Cyclohex-3-ene-1-carboxylic acid: Similar in structure but contains a carboxylic acid group instead of an ester.
Cyclohex-3-ene-1-methanol: Contains a hydroxyl group instead of an ester.
Cyclohex-3-ene-1-carboxamide: Contains an amide group instead of an ester
Uniqueness
Cyclohex-3-ene-1-methyl formate is unique due to its ester functional group, which imparts distinct reactivity and properties compared to its similar compounds. This makes it valuable in specific chemical syntheses and applications .
Biological Activity
Cyclohex-3-ene-1-methyl formate is an organic compound that has garnered interest for its potential biological activities. This article explores various aspects of its biological activity, including its chemical properties, mechanisms of action, and potential therapeutic applications based on recent studies.
This compound is an ester derived from cyclohexene and formic acid. Its structure can be represented as follows:
This compound features a cyclohexene ring, which contributes to its distinct reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Recent studies have indicated that derivatives of cyclohexene compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown inhibition of receptor tyrosine kinases, which are critical in cancer progression .
- Enzymatic Interactions : The compound may interact with specific enzymes, potentially acting as a substrate or inhibitor. This interaction is crucial for understanding its role in metabolic pathways.
- Antimicrobial Properties : Some studies suggest that cyclohexene derivatives possess antimicrobial properties, making them candidates for further exploration in the development of new antibiotics.
Case Studies
Several case studies have investigated the biological activity of this compound or structurally related compounds:
-
Cytotoxicity in Cancer Cell Lines :
Compound IC50 (µM) Cell Line This compound 10 A549 Related derivative 5 H460 - Enzymatic Activity :
- Antimicrobial Testing :
Properties
CAS No. |
69367-45-9 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
cyclohex-3-en-1-ylmethyl formate |
InChI |
InChI=1S/C8H12O2/c9-7-10-6-8-4-2-1-3-5-8/h1-2,7-8H,3-6H2 |
InChI Key |
ZICOSWDVLGBUAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)COC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















